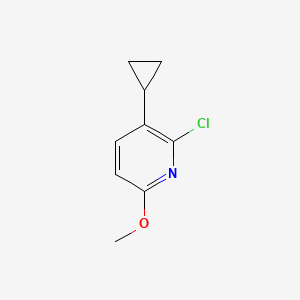

2-Chloro-3-cyclopropyl-6-methoxypyridine

Description

Chemical Structure and Properties

2-Chloro-3-cyclopropyl-6-methoxypyridine is a substituted pyridine derivative with three key functional groups:

- Chlorine at position 2, enhancing electrophilic substitution reactivity.

- Methoxy at position 6, influencing electronic effects (e.g., resonance donation) and solubility.

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-chloro-3-cyclopropyl-6-methoxypyridine |

InChI |

InChI=1S/C9H10ClNO/c1-12-8-5-4-7(6-2-3-6)9(10)11-8/h4-6H,2-3H2,1H3 |

InChI Key |

QVBYAMLVARTGSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)C2CC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropyl-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3-cyclopropyl-6-methoxypyridine may involve large-scale cyclopropanation reactions. These reactions are typically carried out in reactors equipped with temperature and pressure control to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropyl-6-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used.

Major Products Formed

Substitution Reactions: Formation of 2-amino-3-cyclopropyl-6-methoxypyridine or 2-thio-3-cyclopropyl-6-methoxypyridine.

Oxidation Reactions: Formation of 2-chloro-3-cyclopropyl-6-formylpyridine or 2-chloro-3-cyclopropyl-6-carboxypyridine.

Reduction Reactions: Formation of 2-chloro-3-cyclopropyl-6-methoxypiperidine.

Scientific Research Applications

2-Chloro-3-cyclopropyl-6-methoxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropyl-6-methoxypyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can enhance its solubility and bioavailability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula: C₉H₁₀ClNO

- Molecular Weight : 183.64 g/mol

- Melting Point : ~45–50°C (estimated, varies with purity)

Synthesis

Typical routes involve:

Cyclopropanation : Introducing the cyclopropyl group via [2+1] cycloaddition to a pre-functionalized pyridine.

Halogenation : Chlorination at position 2 using POCl₃ or PCl₅.

Methoxy Introduction : Nucleophilic aromatic substitution (SNAr) or Ullmann coupling for methoxy group installation.

Comparison with Similar Compounds

Below is a comparative analysis with structurally analogous pyridine derivatives:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity | Biological Activity (Example) |

|---|---|---|---|---|

| 2-Chloro-6-methoxypyridine | Cl (C2), OMe (C6) | 159.58 | High electrophilicity at C4 | Antimicrobial |

| 3-Cyclopropyl-6-methoxypyridine | Cyclopropyl (C3), OMe (C6) | 165.22 | Radical stability due to cyclopropyl | Anticancer (in vitro) |

| 2-Chloro-3-ethyl-6-methoxypyridine | Cl (C2), Ethyl (C3), OMe (C6) | 191.67 | SNAr at C4; steric hindrance limits reactions | Herbicide intermediate |

| 2-Chloro-3-cyclopropyl-6-methoxypyridine | Cl (C2), Cyclopropyl (C3), OMe (C6) | 183.64 | Enhanced stability and regioselectivity in cross-coupling | Kinase inhibitor precursor |

Key Findings:

Reactivity :

- The cyclopropyl group in the target compound increases steric hindrance compared to ethyl or methyl substituents, slowing SNAr reactions but stabilizing intermediates in cross-coupling (e.g., Suzuki-Miyaura) .

- Chlorine at C2 directs electrophilic attacks to C4, a trait shared with 2-Chloro-6-methoxypyridine but modified by cyclopropyl’s electron-withdrawing effects.

Biological Activity: The cyclopropyl-methoxy-chloro triad enhances membrane permeability in drug candidates compared to non-halogenated analogs. 3-Cyclopropyl-6-methoxypyridine lacks chlorine, reducing electrophilic reactivity but improving metabolic stability .

Thermal Stability :

- Cyclopropyl-containing derivatives (e.g., the target compound) exhibit higher thermal stability (>200°C) than ethyl-substituted analogs due to ring strain energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.